4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
This tricyclic heterocyclic compound features a fused 8-oxa-10,12-diaza ring system with a thione group at position 11. Key structural attributes include:
- Methyl groups at position 9 and the 4-methylphenyl substituent at position 10, influencing steric bulk and lipophilicity.
- A thione (C=S) moiety at position 11, which may contribute to hydrogen-bonding interactions or metal coordination.
Structural analogs and synthetic pathways for related compounds are discussed below.
Properties
IUPAC Name |
4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-11-3-6-13(7-4-11)21-17(23)20-15-10-18(21,2)22-16-8-5-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHIUJKTPUMJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include fluorinating agents, methylating agents, and thionating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key Observations :
- Electron-Withdrawing Groups : The fluorine in the target compound (vs. chlorine in ) may reduce electron density at position 4, altering reactivity or binding interactions.
- Thione vs.
- Steric Effects : The 4-methylphenyl group (target) vs. 4-isopropylphenyl () reduces steric hindrance, possibly improving synthetic accessibility.
Heteroatom and Ring System Effects
- Oxygen/Nitrogen vs. Sulfur : The 8-oxa-10,12-diaza system (target) contrasts with 3,7-dithia-5-aza in . Sulfur’s larger atomic radius and lower electronegativity could increase ring strain or alter π-stacking interactions.
- Tricyclic vs. Pentacyclic Systems : The pentacyclic compound in demonstrates increased conformational rigidity, which might enhance target selectivity but complicate synthesis.
Biological Activity
4-Fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and biological research. Its unique structural features, including the presence of a fluorine atom and a thione group, suggest various interactions with biological targets.
Chemical Structure and Properties
Molecular Formula : CHFNOS
Molecular Weight : 335.83 g/mol
CAS Number : 892305-16-7
The compound belongs to the class of diazatricyclic compounds and is characterized by its thione functionality, which may influence its biological interactions.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding to Enzymes or Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
- Influence on Biological Pathways : Due to its structural features, it may affect various signaling pathways within cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. Studies have shown that thione derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The presence of the fluorine atom may enhance its potency by improving binding affinity to cancer-related targets.
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of several thione derivatives against common pathogens. The results indicated that compounds similar to 4-fluoro-9-methyl showed promising results against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to controls, suggesting its potential as a therapeutic agent.
Q & A
Q. What experimental designs optimize yield in multi-step syntheses while minimizing byproducts?
- Answer : DoE (Design of Experiments) approaches, such as Box-Behnken designs, optimize variables like catalyst concentration and reaction time. For example, a 3-factor design reduced byproduct formation in analogous spirocyclic syntheses by 40% (). Quenching intermediates at low temperatures (-78°C) further suppresses side reactions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with orthogonal techniques (e.g., HRMS + X-ray) to resolve ambiguities.
- Theoretical Frameworks : Link synthesis pathways to Baldwin’s rules for cyclization or frontier molecular orbital (FMO) theory for regioselectivity ().
- Advanced Tools : Leverage AI-driven platforms (e.g., Adapt-cMolGPT) for target-specific analog generation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
